![molecular formula C18H18ClN5O2 B2834916 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878719-15-4](/img/structure/B2834916.png)
6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as CC-5013 or Lenalidomide, is a derivative of thalidomide. It is a potent immunomodulatory drug that has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. CC-5013 has been approved by the US FDA for the treatment of multiple myeloma and myelodysplastic syndrome.
Mecanismo De Acción
The exact mechanism of action of 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is not fully understood. However, it is known to bind to a protein called cereblon, which is involved in the regulation of gene expression. 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to modulate the activity of several transcription factors (proteins that control the expression of genes) and inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has also been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is its potent immunomodulatory and anti-tumor properties. It has been shown to be effective in the treatment of multiple myeloma and myelodysplastic syndrome, two types of cancer that are difficult to treat with conventional chemotherapy. However, 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has some limitations for lab experiments. It is a highly potent drug that requires careful handling and storage. It also has some side effects, such as thromboembolism (blood clots), that can limit its use in certain patient populations.
Direcciones Futuras
There are several future directions for research on 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione. One area of research is the development of new derivatives of 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione that have improved potency and fewer side effects. Another area of research is the identification of new targets for 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, such as transcription factors and enzymes that are involved in the growth and survival of cancer cells. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione in different patient populations and disease settings.
Métodos De Síntesis
6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is synthesized from thalidomide by a series of chemical reactions. Thalidomide is first converted to 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, which is then reacted with 2-chlorobenzoyl chloride to give 5-(2-chlorobenzoyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. This compound is then treated with ethylmagnesium bromide to yield 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione.
Aplicaciones Científicas De Investigación
6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been extensively studied for its anti-tumor and immunomodulatory properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels that supply tumors with nutrients). 6-(2-Chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has also been shown to stimulate the immune system by increasing the production of cytokines (proteins that regulate immune responses) and activating T cells (a type of white blood cell that plays a key role in the immune system).
Propiedades
IUPAC Name |
6-(2-chlorophenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-5-22-16(25)14-15(21(4)18(22)26)20-17-23(10(2)11(3)24(14)17)13-9-7-6-8-12(13)19/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIXSRUOYUUJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4Cl)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

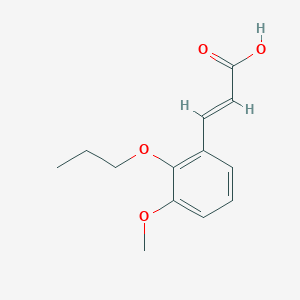
![ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2834837.png)
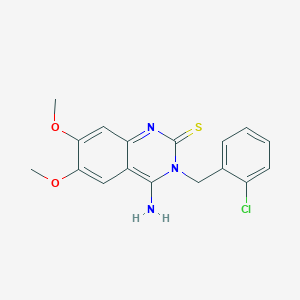
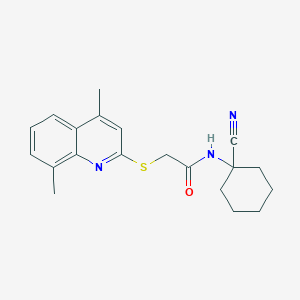
![5-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2834840.png)
![N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2834842.png)
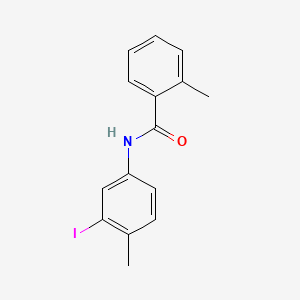

![3-[(3,4-dimethoxyphenyl)methyl]-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2834847.png)
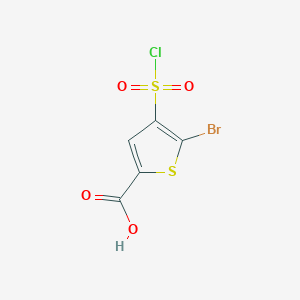

![{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2834852.png)

![2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B2834856.png)